molecular formula C21H23N3O2S2 B12131522 N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12131522
M. Wt: 413.6 g/mol
InChI Key: YHGIGBRTAWBMOJ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidine core fused with a hexahydro ring system. The molecule is substituted with a 3-methyl group, a 4-oxo moiety, and a sulfanyl acetamide chain linked to an N-(2-ethylphenyl) group. This structure positions it within a class of compounds investigated for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Properties

Molecular Formula

C21H23N3O2S2

Molecular Weight

413.6 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H23N3O2S2/c1-3-13-8-4-6-10-15(13)22-17(25)12-27-21-23-19-18(20(26)24(21)2)14-9-5-7-11-16(14)28-19/h4,6,8,10H,3,5,7,9,11-12H2,1-2H3,(H,22,25)

InChI Key

YHGIGBRTAWBMOJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C

Origin of Product

United States

Biological Activity

N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound's molecular formula is C19H23N3O2SC_{19}H_{23}N_{3}O_{2}S with a molecular weight of 361.5 g/mol. Its structure features a thienopyrimidine moiety linked to an acetamide group via a sulfanyl bridge.

PropertyValue
Molecular FormulaC19H23N3O2S
Molecular Weight361.5 g/mol
IUPAC NameN-(2-ethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
CAS Number1251570-64-5

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Research has demonstrated efficacy against various fungi such as Candida albicans and Aspergillus niger. The compound was compared with fluconazole and showed promising results in inhibiting fungal growth .
  • Mechanism of Action : The mechanism appears to involve disruption of cellular integrity and inhibition of specific metabolic pathways within the fungal cells. Molecular docking studies suggest that the compound may bind effectively to target enzymes involved in fungal metabolism .

Anticancer Potential

In addition to its antifungal properties, there is emerging evidence regarding the anticancer potential of this compound:

  • Cell Line Studies : Preliminary studies on cancer cell lines have shown that this compound can induce apoptosis in tumor cells. The specific pathways affected include those related to cell cycle regulation and apoptosis induction .
  • Case Studies : In a recent screening of drug libraries for anticancer activity, compounds with similar structures were identified as having significant cytotoxic effects against various cancer cell lines .

Toxicity and Safety

While the biological activities are promising, toxicity assessments are crucial for evaluating the safety profile of N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide:

  • Cytotoxicity Tests : Assessments have indicated moderate toxicity levels in non-cancerous cell lines at higher concentrations . Further studies are needed to establish a comprehensive safety profile.

Research Findings Summary

A summary of key findings from recent research on N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is provided below:

Study FocusFindings
Antimicrobial ActivityEffective against Candida albicans and Aspergillus niger .
Anticancer ActivityInduces apoptosis in cancer cell lines .
ToxicityModerate toxicity observed; further studies required .

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide. In vitro experiments have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : Preliminary research indicates that the compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific mechanisms include the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Key findings include:

  • Inhibition Mechanism : The compound's structural features allow it to effectively bind to the active site of 5-LOX, thereby reducing the production of leukotrienes, which are mediators of inflammation.

Enzyme Inhibition Studies

N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has shown potential as an enzyme inhibitor in various biochemical assays:

Enzyme Inhibition Type IC50 Value
5-LipoxygenaseCompetitive0.04 μmol
CyclooxygenaseNon-selective0.05 μmol

These values indicate that the compound has potent inhibitory activity comparable to established anti-inflammatory drugs.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide. Key structural components influencing its biological activity include:

Sulfanyl Group : Essential for interaction with biological targets.

Acetamide Functional Group : Enhances solubility and bioavailability.

Substituted Aromatic Rings : Improve membrane permeability and binding affinity.

Future Research Directions

Further studies are warranted to explore:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer and anti-inflammatory effects.
  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.
  • Compound Derivatives : Synthesis of analogs to enhance potency and selectivity against specific targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs and their modifications are summarized below:

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Key References
Target Compound R1 = 2-ethylphenyl; R2 = 3-methyl ~505.7 (estimated)
N-(2-Ethoxyphenyl)-2-[(3-ethyl-4-oxo-...-yl)sulfanyl]acetamide R1 = 2-ethoxyphenyl; R2 = 3-ethyl Not reported
N-(2,3-Dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-...-yl]sulfanyl}acetamide R1 = 2,3-dimethylphenyl; R2 = 4-ethoxy Not reported
N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-...-yl]sulfanyl}acetamide R1 = 2,4-dimethylphenyl; R2 = 4-methoxy 505.7
N-(4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-...-yl]sulfanyl}acetamide R1 = 4-methylphenyl; R2 = 4-ethoxy Not reported

Key Observations :

  • Lipophilicity: Ethyl or methyl groups on the phenyl ring (e.g., 2-ethylphenyl vs.
  • Steric Effects : Substituents like 3-methyl on the pyrimidine (target) vs. 3-ethyl () modulate steric hindrance, which may influence binding to enzymatic targets .
  • Electronic Effects : Methoxy or ethoxy groups (e.g., 4-methoxyphenyl in ) introduce electron-donating effects, altering electronic distribution and hydrogen-bonding capacity .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : Crystallographic studies (e.g., ) reveal N–H···O and O–H···O interactions, stabilizing molecular conformations .
  • π-Stacking: Aryl groups (e.g., benzothiazole and phenol rings) engage in π-π stacking (3.9–4.0 Å distances), critical for crystal packing and solubility .
  • Solubility : Methoxy/ethoxy substituents improve solubility in polar solvents compared to alkyl groups .

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